N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring, a phenyl group, and a benzoyl moiety substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps:
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Formation of 2-chloro-6-fluorobenzoyl chloride: : This intermediate is prepared by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
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Acylation of N-phenylpiperidine: : The 2-chloro-6-fluorobenzoyl chloride is then reacted with N-phenylpiperidine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide. The reaction is usually conducted in an organic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the benzoyl ring. Common reagents include nucleophiles like amines or thiols.
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Oxidation and Reduction: : The piperidine ring can be subjected to oxidation or reduction reactions. For example, oxidation with reagents like potassium permanganate (KMnO₄) can lead to the formation of N-oxide derivatives.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation: N-oxide derivatives of the piperidine ring.
Hydrolysis: 2-chloro-6-fluorobenzoic acid and N-phenylpiperidine.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide
- N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
- N-(2-chloro-6-methylbenzoyl)-N-phenylpiperidine-1-carboxamide
Uniqueness
N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the benzoyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents may enhance its binding affinity to molecular targets and improve its stability under various conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYYZYAOBGFBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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